molecular formula C20H22N6O B2608522 N-(4-methylphenyl)-1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide CAS No. 1251632-39-9

N-(4-methylphenyl)-1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide

Cat. No.: B2608522
CAS No.: 1251632-39-9
M. Wt: 362.437
InChI Key: CPYYWYNPIJHOCN-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an imidazole ring, a pyrimidine ring, and a piperidine ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methylphenyl)-1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the imidazole ring, followed by the introduction of the pyrimidine ring through a series of condensation reactions. The piperidine ring is then added via nucleophilic substitution reactions. Each step requires specific reaction conditions, such as controlled temperatures, pH levels, and the use of catalysts to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the imidazole ring, converting it to dihydroimidazole derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve desired substitutions.

Major Products: The major products formed from these reactions include N-oxides, dihydroimidazole derivatives, and various substituted aromatic compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

N-(4-methylphenyl)-1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in certain organic reactions.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting their activity and affecting various biochemical pathways. In the case of receptor interactions, it can act as an agonist or antagonist, modulating cellular responses. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • N-(4-methylphenyl)-1H-imidazole-4-carboxamide
  • 1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide
  • N-(4-methylphenyl)-1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole

Uniqueness: N-(4-methylphenyl)-1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide stands out due to its unique combination of functional groups and rings, which confer specific chemical and biological properties

Properties

IUPAC Name

N-(4-methylphenyl)-1-(6-piperidin-1-ylpyrimidin-4-yl)imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O/c1-15-5-7-16(8-6-15)24-20(27)17-12-26(14-23-17)19-11-18(21-13-22-19)25-9-3-2-4-10-25/h5-8,11-14H,2-4,9-10H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPYYWYNPIJHOCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CN(C=N2)C3=CC(=NC=N3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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